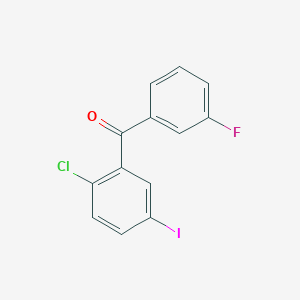
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone is an organic compound with the molecular formula C13H7ClFIO It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone typically involves the reaction of 2-Chloro-5-iodobenzoic acid with 3-Fluorobenzene under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction is carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure controlled reactivity and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Mixing and Cooling: Combining the reactants in a solvent and cooling the mixture to the desired temperature.
Catalysis: Adding a palladium catalyst to facilitate the coupling reaction.
Purification: Using techniques like column chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, iodine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carbonyl group (C=O) can participate in oxidation and reduction reactions, leading to the formation of alcohols or carboxylic acids.
Coupling Reactions: The aromatic rings can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of new aromatic compounds with different functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
(2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (2-Chloro-5-iodophenyl)(3-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets, influencing its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: Similar structure but with the fluorine atom in a different position.
(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone: Contains an amino group instead of iodine.
2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile: Contains a pyrrole ring instead of a carbonyl group.
Uniqueness
The combination of chlorine, iodine, and fluorine atoms can enhance its chemical stability and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C13H7ClFIO |
|---|---|
Poids moléculaire |
360.55 g/mol |
Nom IUPAC |
(2-chloro-5-iodophenyl)-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7ClFIO/c14-12-5-4-10(16)7-11(12)13(17)8-2-1-3-9(15)6-8/h1-7H |
Clé InChI |
GGUOCXLOYXUQMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C(=O)C2=C(C=CC(=C2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


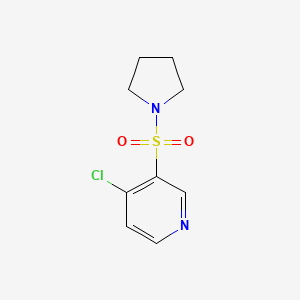
![2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/no-structure.png)
![9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate](/img/structure/B12935640.png)
![Imidazo[2,1-b]thiazole, 6-(2,5-dimethoxyphenyl)-3-methyl-](/img/structure/B12935650.png)
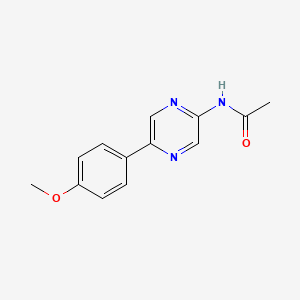
![2-Chloro-3-methyl-4-((1S,3S,5R)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12935665.png)


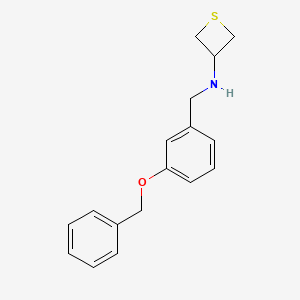

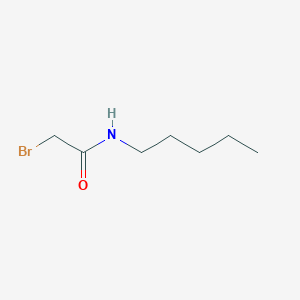
![(R)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12935720.png)
